molecular formula C16H13FN4O2S B6122264 N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide

Cat. No. B6122264
M. Wt: 344.4 g/mol
InChI Key: ZKZXBYSZLOHKRS-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide, also known as FPHS, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide in lab experiments is that it has a relatively low toxicity profile, which makes it safe to use in cell and animal studies. However, one limitation of using N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide. One area of interest is the development of more water-soluble forms of the compound, which could make it easier to administer in experimental settings. Another area of interest is the investigation of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide exerts its therapeutic effects.

Synthesis Methods

The synthesis of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide involves the reaction of 4-fluorophenylhydrazine with 4-formylbenzenesulfonamide in the presence of a catalyst. The resulting product is N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide, which is a yellow crystalline solid with a molecular weight of 356.4 g/mol.

Scientific Research Applications

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-14-8-6-12(7-9-14)16-13(10-18-20-16)11-19-21-24(22,23)15-4-2-1-3-5-15/h1-11,21H,(H,18,20)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZXBYSZLOHKRS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(Z)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide

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